2-Aminoethyl nicotinate
Description
2-Aminoethyl nicotinate (CAS: 87330-70-9) is a nicotinic acid derivative composed of a pyridine-3-carboxylate esterified to a 2-aminoethyl group. It is primarily recognized as a critical intermediate or impurity in the synthesis of Nicorandil, a vasodilatory drug used to treat angina pectoris . Its role in pharmaceutical quality control as a reference standard underscores its importance in ensuring drug safety and efficacy .
Properties
CAS No. |
46053-56-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-aminoethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c9-3-5-12-8(11)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2 |
InChI Key |
JYMSVNHODSJOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCN |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Types
| Reaction Type | Description | Reagents/Conditions | Products |
|---|---|---|---|
| Oxidation | Conversion to carboxylic acids or amide derivatives | Potassium permanganate, hydrogen peroxide | Nicotinic acid derivatives |
| Reduction | Formation of amine derivatives | Lithium aluminum hydride, sodium borohydride | Ethylenediamine derivatives |
| Nucleophilic Substitution | Replacement of functional groups (e.g., ester hydrolysis) | Alkyl halides, acyl chlorides | Substituted nicotinamide derivatives |
| Esterification | Reaction with alcohols to form esters | Alcohols, acid catalysts | Nicotinate esters |
| Acylation | Formation of amides from the amino group | Acyl chlorides, anhydrides | Acylated aminoethyl derivatives |
These reactions highlight the compound’s versatility in organic synthesis.
Mechanistic Insights
The compound’s reactivity stems from its functional groups:
-
Nicotinate moiety : Enables oxidation/reduction and esterification.
-
Amino group : Participates in nucleophilic substitution and acylation.
-
Pyridine ring : Provides stability and facilitates regioselective reactions.
For instance, in oxidation reactions, the nicotinate group reacts with oxidizing agents like hydrogen peroxide to form corresponding oxides or acids. Reduction reactions, using agents like sodium borohydride, convert the amide group into amines.
Structural and Functional Group Analysis
2-Aminoethyl nicotinate’s structure includes:
-
A pyridine ring (nicotinate core).
-
An aminoethyl side chain (–NH–CH₂CH₂–).
-
A carboxylic acid group (or ester, depending on the derivative).
The amino group’s nucleophilicity drives substitution reactions, while the carboxylic acid group participates in esterification.
Biological and Pharmacological Relevance
The compound acts as a hydrogen peroxide donor , enabling oxidative stress-mediated therapeutic effects. This mechanism is explored in treatments for conditions like cocaine addiction, where oxidative stress modulates cellular responses.
Citations integrated per guidelines; sources, , , and were prioritized.
Comparison with Similar Compounds
Structural Comparison
The structural variations among nicotinic acid derivatives significantly influence their physicochemical properties and applications. Key compounds are compared below:
Pharmacological and Metabolic Activity
- 2-Aminoethyl Nicotinate: Functions as a precursor to Nicorandil, which activates ATP-sensitive potassium channels and releases nitric oxide, inducing vasodilation .
- Methyl Nicotinate : Used topically for its vasodilatory effects, promoting blood flow in conditions like muscle pain. It lacks systemic activity due to rapid hydrolysis .
- Nicotinic Acid (Vitamin B3) : Directly involved in NAD+ biosynthesis and lipid metabolism. Depletion observed in inflammatory bowel disease (IBD) correlates with dysregulated lipid pathways .
- Ethyl Derivatives (e.g., ) : Modified esters with halogen or carbamoyl groups are tailored for specific receptor interactions, often serving as intermediates in anticoagulant or anti-inflammatory drug synthesis .
Key Research Findings
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and protective equipment for handling 2-aminoethyl nicotinate in laboratory settings?
- Methodological Answer :
- Use NIOSH/CEN-approved respiratory protection (e.g., P95 filters for low exposure; OV/AG/P99 for higher concentrations) .
- Wear full-body protective clothing, including gloves and eye protection, to prevent skin/eye contact. Immediate washing with soap and water is required upon exposure .
- Avoid environmental discharge into drainage systems due to potential toxicity . Toxicity data indicate carcinogenic risks at concentrations >0.1% .
Q. How can researchers characterize the physical and chemical properties of 2-aminoethyl nicotinate for experimental reproducibility?
- Methodological Answer :
- Determine melting points using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), as validated for structurally similar compounds (e.g., Ethyl 2-hydroxy-5-nitronicotinate, CAS 156896-54-7) .
- Use high-performance liquid chromatography (HPLC) to assess purity, referencing CAS 84647-20-1 for methodological consistency with nicotinonitrile derivatives .
Q. What analytical techniques are suitable for detecting 2-aminoethyl nicotinate in biological matrices?
- Methodological Answer :
- Employ square-wave voltammetry (SWV) with copper (II) metal salts in electrochemical solutions to detect nicotinate derivatives at concentrations as low as 1 mM, as demonstrated in TB breath sensor studies .
- Validate findings using metabolomics platforms like MetaboAnalyst 5.0, which identifies nicotinate metabolism pathways in lipidomic studies .
Advanced Research Questions
Q. How do contradictions arise in pharmacokinetic data for 2-aminoethyl nicotinate across different biological barriers (e.g., blood-retinal barrier vs. systemic circulation)?
- Methodological Answer :
- Compare transport kinetics using radiolabeled tracers (e.g., [³H]nicotinate) to measure uptake via monocarboxylate transporters (MCTs) at specific barriers .
- Adjust dosage regimens based on tissue-specific MCT expression profiles to prevent accumulation, as modeled in retinal studies . Conflicting data may arise from interspecies variability in MCT isoforms, requiring cross-validation with human cell lines.
Q. What experimental strategies resolve discrepancies in nicotinate-associated metabolic pathway activation (e.g., NAD+ synthesis vs. hepatotoxicity)?
- Methodological Answer :
- Map metabolic flux using isotope-labeled nicotinate in hepatic cell cultures to quantify NAD+ yield versus toxic intermediates (e.g., nicotinamide N-oxide) .
- Apply computational models to predict side effects (e.g., cirrhosis, fibrosis) linked to pathway dysregulation, as demonstrated in drug toxicity studies .
Q. How can researchers optimize the design of organogels incorporating 2-aminoethyl nicotinate for controlled drug delivery?
- Methodological Answer :
- Use N-(2-aminoethyl)-oleamide gelators to stabilize nicotinate derivatives, measuring heat capacity (Cp) via DSC/TGA to assess gelation efficiency .
- Correlate Cp with release kinetics in vitro, using lipid metabolism assays (e.g., linoleic acid pathways) to validate biocompatibility .
Data Analysis & Validation
Q. How should researchers address variability in thermal stability data for 2-aminoethyl nicotinate formulations?
- Methodological Answer :
- Replicate DSC/TGA protocols under inert atmospheres (e.g., nitrogen) to minimize oxidative degradation, referencing thermal analysis standards for nicotinate esters .
- Apply statistical tools (e.g., PCA) to distinguish batch-to-batch variability from inherent compound instability .
Q. What computational approaches validate the role of 2-aminoethyl nicotinate in NAD+ biosynthesis across evolutionary models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
